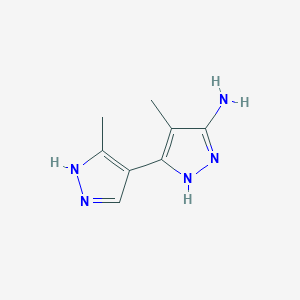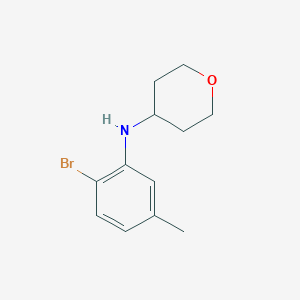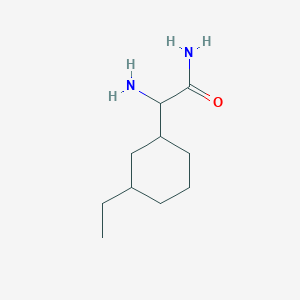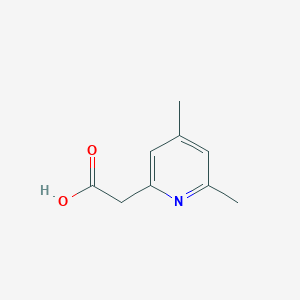
(4,6-Dimethyl-2-pyridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethyl-2-pyridinyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 4 and 6 on the pyridine ring and an acetic acid group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-2-pyridinyl)acetic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 4,6-dimethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic substitution mechanism, where the acetic anhydride acts as the acylating agent, introducing the acetic acid group at the 2-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethyl-2-pyridinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
(4,6-Dimethyl-2-pyridinyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethyl-2-pyridinyl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4,6-Dimethyl-2-pyridinyl)methanol: Similar structure but with a hydroxyl group instead of an acetic acid group.
(4,6-Dimethyl-2-pyridinyl)amine: Contains an amine group instead of an acetic acid group.
(4,6-Dimethyl-2-pyridinyl)aldehyde: Features an aldehyde group in place of the acetic acid group.
Uniqueness
(4,6-Dimethyl-2-pyridinyl)acetic acid is unique due to the presence of the acetic acid group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(2)10-8(4-6)5-9(11)12/h3-4H,5H2,1-2H3,(H,11,12) |
Clave InChI |
IQWFZPGUHUYVJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
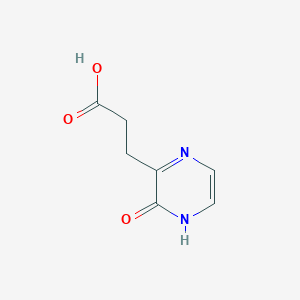
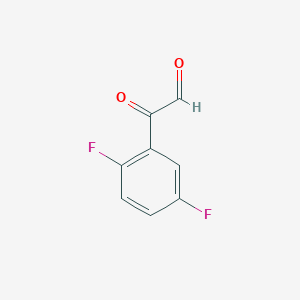
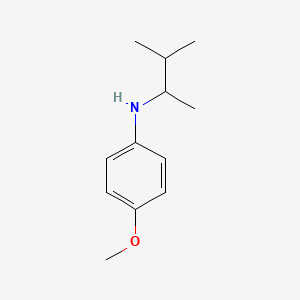
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)

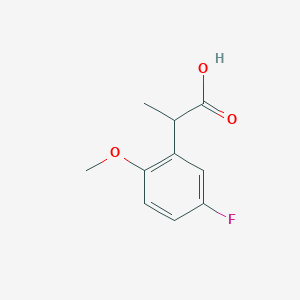
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
